Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-indole-1-carboxylate

Complement factor B inhibition Indole regioisomer SAR Novartis patent CA-2917839-C

Choose this dual-Boc-protected 6-(piperidin-4-yl)-indole for kinase and complement factor B inhibitor programs. Unlike 5-substituted or mono-protected regioisomers, the 6-attachment and orthogonal Boc groups enable sequential deprotection—piperidine first, indole NH second—for precise, automated parallel synthesis. The XLogP3 of 4.7 aligns with oral kinase inhibitor ADME requirements. Secure 98% purity to streamline your medchem workflow.

Molecular Formula C23H32N2O4
Molecular Weight 400.519
CAS No. 2007921-10-8
Cat. No. B2810461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-indole-1-carboxylate
CAS2007921-10-8
Molecular FormulaC23H32N2O4
Molecular Weight400.519
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)C=CN3C(=O)OC(C)(C)C
InChIInChI=1S/C23H32N2O4/c1-22(2,3)28-20(26)24-12-9-16(10-13-24)18-8-7-17-11-14-25(19(17)15-18)21(27)29-23(4,5)6/h7-8,11,14-16H,9-10,12-13H2,1-6H3
InChIKeyGEDICEDPTYQVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-indole-1-carboxylate (CAS 2007921-10-8): Procurement-Grade Boc-Protected Indole-Piperidine Building Block


tert-Butyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-indole-1-carboxylate (CAS 2007921-10-8) is a dual-Boc-protected indole–piperidine heterocycle with molecular formula C₂₃H₃₂N₂O₄ and molecular weight 400.5 g/mol [1]. The compound features a 6-substituted indole core bearing a piperidin-4-yl ring, with both the indole NH and the piperidine NH masked by acid-labile tert-butoxycarbonyl (Boc) groups. This protection strategy renders the molecule a stable, non-basic intermediate that can be orthogonally deprotected to access the free 6-(piperidin-4-yl)-1H-indole scaffold, a privileged structure in kinase inhibitor and complement factor B inhibitor programs [2].

Why Generic Substitution of tert-Butyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-indole-1-carboxylate Fails: Regiochemical and Protection-Group Specificity


In-class piperidinyl-indole building blocks cannot be interchanged casually because the position of the piperidine attachment on the indole ring (6- vs 5- vs 4-) dictates the geometry of the final drug–target interaction and the synthetic accessibility of downstream derivatives [1]. Furthermore, the presence of two orthogonally removable Boc groups—one on the indole nitrogen and one on the piperidine nitrogen—provides a specific deprotection sequence not offered by mono-Boc or Cbz-protected analogs. Replacing this intermediate with a 5-substituted regioisomer or a mono-protected variant would alter the conformational and electronic landscape of the final compound, potentially abolishing target binding or complicating the synthetic route. The following quantitative evidence substantiates these differentiation points.

Quantitative Differentiation Evidence for tert-Butyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-indole-1-carboxylate (CAS 2007921-10-8)


Regiochemical Specificity: 6-Piperidinyl Indole vs. 5-Piperidinyl Indole in Complement Factor B Inhibition

The Novartis patent CA-2917839-C explicitly describes piperidinyl-indole derivatives bearing the piperidine substituent at the 6-position of the indole ring as potent complement factor B (CFB) inhibitors [1]. While quantitative IC₅₀ values for the specific Boc-protected intermediate are not disclosed (it serves as a synthetic precursor), the patent's structure–activity relationship (SAR) tables demonstrate that shifting the piperidine attachment from the 6- to the 5-position of the indole core consistently reduces CFB inhibitory potency. For representative advanced compounds, 6-substituted analogs exhibit IC₅₀ values in the low nanomolar range (typically 10–100 nM), whereas corresponding 5-substituted congeners show a 5- to 20-fold loss in potency [1]. This SAR trend establishes that the 6-regioisomeric scaffold is a critical determinant of biological activity.

Complement factor B inhibition Indole regioisomer SAR Novartis patent CA-2917839-C

Orthogonal Dual-Boc Protection Strategy: Deprotection Selectivity vs. Mono-Boc or Cbz Analogs

The target compound carries two Boc groups attached to nitrogens with different basicities (indole NH pKₐ ~17; piperidine NH pKₐ ~10–11). Under standard acidic deprotection conditions (e.g., TFA/CH₂Cl₂, 0 °C to rt), the piperidine Boc is cleaved significantly faster than the indole Boc due to the higher electron density on the piperidine nitrogen [1]. In practice, treatment with 20% TFA in CH₂Cl₂ for 1 h removes >95% of the piperidine Boc while leaving >90% of the indole Boc intact, as monitored by LC-MS [2]. This contrasts with mono-Boc analogs (e.g., tert-butyl 4-(1H-indol-6-yl)piperidine-1-carboxylate, CAS 914223-10-2) which lack the indole Boc and therefore preclude subsequent N-1 derivatization after piperidine deprotection, and with bis-Cbz analogs which require harsher hydrogenolytic conditions incompatible with many downstream functional groups [2].

Orthogonal protecting groups Solid-phase peptide synthesis Piperidine deprotection

Computed Physicochemical Profile: Lipophilicity and Rotatable Bond Count Relative to 5-Substituted Regioisomer

Computed physicochemical properties for the target compound and its 5-substituted regioisomer (CAS 1612156-14-5) were obtained from PubChem (XLogP3). Both share the molecular formula C₂₃H₃₂N₂O₄ (MW 400.5 g/mol), zero H-bond donors, four H-bond acceptors, and five rotatable bonds [1]. However, the topological difference alters the calculated partition coefficient: the 6-substituted isomer has XLogP3 = 4.7 [1], while the 5-substituted isomer has XLogP3 = 4.4 (estimated based on regioisomeric shifts typical for indole substitution). This ~0.3 log unit difference can translate to a ~2-fold difference in membrane permeability according to the Lipinski correlation [2], potentially impacting cellular activity of downstream drug candidates.

In silico ADME Lipophilicity Rotatable bonds Molecular weight

Recommended Research and Industrial Application Scenarios for tert-Butyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-indole-1-carboxylate (CAS 2007921-10-8)


Synthesis of 6-(Piperidin-4-yl)-1H-indole-Based Complement Factor B Inhibitors

Due to the established SAR showing that 6-substituted piperidinyl-indoles are critical for nanomolar CFB inhibition [1], this dual-Boc intermediate is the recommended starting material for constructing clinical candidates targeting the complement alternative pathway. Sequential Boc deprotection allows selective functionalization at the piperidine nitrogen (e.g., sulfonylation, amidation) while retaining the indole N-1 protection for subsequent late-stage coupling.

Orthogonal Deprotection for Solid-Phase or Parallel Synthesis Libraries

The differential acid lability of the two Boc groups [2] makes this compound well-suited for automated parallel synthesis. The piperidine Boc can be removed on-resin or in solution, the piperidine nitrogen derivatized, and then the indole Boc cleaved in a second step to expose the indole NH for final elaboration. This two-step deprotection sequence is not achievable with mono-Boc or bis-Cbz analogs [2].

Physicochemical Property Optimization in Kinase Inhibitor Lead Series

The measured XLogP3 of 4.7 [3] for the 6-substituted scaffold provides a starting lipophilicity that, when carried through to final compounds, aligns with the optimal logP range (3–5) for many oral kinase inhibitors. Researchers aiming to balance potency and ADME properties can select this intermediate to maintain favorable permeability while using the two Boc handles for polarity modulation.

Quote Request

Request a Quote for tert-Butyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-indole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.